molecular formula C22H30N2O3S B2969682 4-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide CAS No. 955613-21-5

4-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Cat. No.: B2969682
CAS No.: 955613-21-5
M. Wt: 402.55
InChI Key: OPKXTJWKOFLNOY-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring an ethoxy group at the para position of the benzene ring and a propyl-substituted tetrahydroquinoline moiety linked via an ethylamine spacer.

Properties

IUPAC Name

4-ethoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3S/c1-3-15-24-16-5-6-19-17-18(7-12-22(19)24)13-14-23-28(25,26)21-10-8-20(9-11-21)27-4-2/h7-12,17,23H,3-6,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKXTJWKOFLNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a complex organic compound that has attracted attention for its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C20H24N2O4S
  • Molecular Weight : 388.5 g/mol

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. It may function through the following mechanisms:

  • Enzyme Inhibition : The compound can inhibit certain enzymes involved in disease pathways. This inhibition can lead to altered cellular functions and therapeutic effects.
  • Receptor Modulation : It may bind to receptors, modulating their activity and influencing various biological processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have shown that this compound has potential antimicrobial effects against various pathogens.
  • Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific enzymes related to inflammation

Case Study Example

A study conducted on the anticancer effects of the compound demonstrated its ability to induce apoptosis in human cancer cell lines. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. This was confirmed through flow cytometry and Western blot analyses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Comparisons:

Substituent Effects on Pharmacokinetics and Bioactivity Ethoxy vs. Methoxy vs. Ethyl: The ethoxy group in the target compound increases electron-donating capacity and steric bulk compared to methoxy or ethyl groups. This could enhance receptor binding affinity (e.g., β₃-AR) by improving hydrophobic interactions while reducing metabolic oxidation rates compared to methoxy, which is prone to demethylation .

Receptor Selectivity and Efficacy

  • Evidence from β₃-AR agonist research highlights species-specific differences in receptor pharmacology. For instance, compounds effective in rodent models often show reduced efficacy in humans due to lower β₃-AR expression and structural variations in the receptor . The ethoxy substituent may improve human β₃-AR selectivity compared to methoxy or ethyl analogs, though experimental validation is required.

Synthetic Considerations

  • The synthesis of the ethyl and methoxy analogs () likely follows procedures similar to those in , where sulfonyl chlorides react with amine intermediates. The ethoxy variant may require 4-ethoxybenzenesulfonyl chloride as a starting material, which could influence reaction yields due to steric hindrance during coupling.

Research Implications and Challenges

  • Therapeutic Potential: If the target compound acts as a β₃-AR agonist, its ethoxy group may address pharmacokinetic limitations (e.g., short half-life) observed in earlier agonists like CGP 12177 . However, clinical success hinges on optimizing selectivity for human β₃-AR over β₁/β₂ subtypes.
  • Structural Optimization : Comparative studies of ethyl, methoxy, and ethoxy analogs could identify substituent-driven trends in solubility, logP, and metabolic stability. For example, the higher molecular weight of the ethoxy derivative may slightly reduce aqueous solubility compared to the methoxy analog.
  • Unresolved Data Gaps : Physical properties (e.g., melting point, solubility) and in vitro/in vivo activity data for the target compound and its analogs are absent in the provided evidence, limiting direct mechanistic conclusions.

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